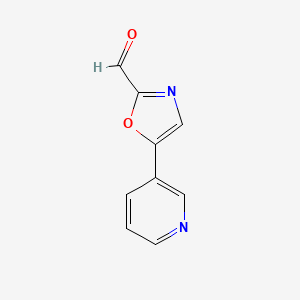

5-Pyridin-3-YL-oxazole-2-carbaldehyde

Description

BenchChem offers high-quality 5-Pyridin-3-YL-oxazole-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pyridin-3-YL-oxazole-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-pyridin-3-yl-1,3-oxazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-2-1-3-10-4-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNUSELYGNYRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696215 | |

| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342601-37-0 | |

| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-Pyridin-3-yl-oxazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The pyridine ring, a cornerstone of numerous natural products and FDA-approved drugs, offers a key interaction point for biological targets and favorable pharmacokinetic properties.[1][2] When coupled with the oxazole moiety, a five-membered heterocycle known for its diverse biological activities and role as a bioisostere, the resulting hybrid structures present a compelling platform for drug design.[3] This guide provides an in-depth technical overview of 5-Pyridin-3-yl-oxazole-2-carbaldehyde, a molecule that embodies this principle. By integrating the pyridine and oxazole cores with a reactive carbaldehyde group, this compound serves as a versatile synthon for the elaboration of more complex chemical libraries with potential applications in oncology, infectious diseases, and beyond.

This document will detail the physicochemical properties, synthesis, reactivity, and potential applications of 5-Pyridin-3-yl-oxazole-2-carbaldehyde, offering a comprehensive resource for researchers engaged in the exploration of novel heterocyclic chemistry for drug discovery.

Core Compound Properties

5-Pyridin-3-yl-oxazole-2-carbaldehyde is a bifunctional heterocyclic compound featuring a pyridine ring at the 5-position of an oxazole core, which is further substituted with a carbaldehyde group at the 2-position.

| Property | Value | Source |

| CAS Number | 342601-37-0 | |

| Molecular Formula | C₉H₆N₂O₂ | [4] |

| Molecular Weight | 174.16 g/mol | [4] |

| Physical Form | Off-White Solid | |

| Purity | 96% | |

| InChI Key | CBNUSELYGNYRAX-UHFFFAOYSA-N |

Synthesis and Mechanism

The construction of the 5-substituted oxazole core is efficiently achieved through the Van Leusen oxazole synthesis.[5] This reaction is a powerful tool for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[3]

Proposed Synthesis of 5-Pyridin-3-yl-oxazole-2-carbaldehyde

Part 1: Synthesis of 5-(Pyridin-3-yl)oxazole

The initial step involves the reaction of 3-pyridinecarboxaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically potassium carbonate, in a solvent such as methanol.[6]

Causality: The Van Leusen reaction is selected due to its high efficiency and tolerance for a wide range of aldehydes, including heteroaromatic aldehydes like 3-pyridinecarboxaldehyde.[7] The reaction proceeds through a [3+2] cycloaddition mechanism. The base deprotonates the acidic methylene group of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the stable aromatic oxazole ring.[5]

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Part 2: Formylation of 5-(Pyridin-3-yl)oxazole

The second stage involves the introduction of the carbaldehyde group at the C2 position of the oxazole ring. The C2 position of an oxazole is the most electrophilic and is susceptible to deprotonation by a strong base, followed by reaction with a formylating agent.[8]

Causality: The C2 proton of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms.[9] This allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi). The resulting lithiated intermediate can then be quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality.

Experimental Protocol (Proposed)

Materials:

-

3-Pyridinecarboxaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (anhydrous)

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

-

Synthesis of 5-(Pyridin-3-yl)oxazole:

-

To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.05 eq).

-

Cool the mixture to 0 °C and add K₂CO₃ (1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 5-(pyridin-3-yl)oxazole.

-

-

Synthesis of 5-Pyridin-3-yl-oxazole-2-carbaldehyde:

-

Dissolve 5-(pyridin-3-yl)oxazole (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Add anhydrous DMF (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours.

-

Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 5-pyridin-3-yl-oxazole-2-carbaldehyde.

-

Caption: Proposed workflow for the synthesis of the title compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for 5-Pyridin-3-yl-oxazole-2-carbaldehyde are not available in the cited literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[9][10]

-

¹H NMR:

-

An aldehydic proton singlet between δ 9.5-10.5 ppm.

-

A singlet for the oxazole C4-H proton, likely between δ 7.5-8.5 ppm.

-

Signals corresponding to the four protons of the 3-pyridyl ring in the aromatic region (δ 7.0-9.0 ppm), showing characteristic splitting patterns (e.g., doublet of doublets, doublet, etc.).

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon between δ 180-190 ppm.

-

Signals for the oxazole ring carbons (C2, C4, C5) typically in the range of δ 120-160 ppm.

-

Signals for the pyridine ring carbons in the aromatic region.

-

-

IR Spectroscopy:

-

A strong C=O stretching band for the aldehyde at approximately 1680-1710 cm⁻¹.

-

C=N and C=C stretching vibrations from the oxazole and pyridine rings in the 1500-1650 cm⁻¹ region.

-

C-H stretching from the aromatic rings around 3000-3100 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z 174.16.

-

Fragmentation patterns would likely involve the loss of CO from the aldehyde group and potential cleavages of the oxazole ring.[11]

-

Reactivity and Drug Development Potential

The chemical architecture of 5-Pyridin-3-yl-oxazole-2-carbaldehyde offers multiple avenues for chemical elaboration, making it a valuable building block in drug discovery.

-

Aldehyde Group: The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including reductive amination, Wittig reactions, aldol condensations, and the formation of hydrazones, oximes, and other derivatives. This allows for the introduction of diverse substituents to probe structure-activity relationships.

-

Pyridine Nitrogen: The basic nitrogen atom of the pyridine ring can be protonated, N-alkylated, or oxidized. It can also participate in hydrogen bonding, which is a critical interaction in many drug-receptor binding events.

-

Oxazole Ring: The oxazole ring is a stable aromatic system that acts as a rigid scaffold. It is a known pharmacophore present in numerous bioactive compounds with a range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[2]

The combination of a pyridine and an oxazole moiety has been explored for various therapeutic applications. For example, pyridyl-oxazole derivatives have been investigated as fungicidal agents and have shown promising activity against various fungal strains.[3] Additionally, related structures like 2-aryl-5-(pyridin-3-yl)-1,3,4-oxadiazoles have demonstrated significant antibacterial and antifungal activities.[12] The presence of these two privileged heterocycles suggests that derivatives of 5-pyridin-3-yl-oxazole-2-carbaldehyde could be promising candidates for development as novel antimicrobial or anticancer agents.[1][7]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 5-Pyridin-3-yl-oxazole-2-carbaldehyde is not publicly available, general precautions for handling aromatic aldehydes and heterocyclic compounds should be observed. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

5-Pyridin-3-yl-oxazole-2-carbaldehyde is a strategically designed heterocyclic compound that holds considerable promise as a versatile building block for medicinal chemistry and drug discovery. Its synthesis can be reliably approached through established methodologies like the Van Leusen oxazole synthesis followed by formylation. The presence of three distinct functional regions—the pyridine ring, the oxazole core, and the reactive aldehyde—provides a rich platform for chemical diversification. Drawing on the known biological activities of its constituent heterocyclic systems, derivatives of this compound are attractive targets for screening in antimicrobial, anticancer, and other therapeutic areas. This guide provides a foundational understanding for researchers looking to exploit the potential of this and related pyridyl-oxazole scaffolds in the development of next-generation therapeutic agents.

References

-

Yasaei, Z., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Available at: [Link]

- Van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372.

- BenchChem (2025). 5-Chlorobenzo[d]oxazole-2-carbaldehyde: A Superior Aldehyde for Advanced Drug Discovery and Synthesis.

-

Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Available at: [Link]

-

PubChem. 5-Pyridin-3-YL-oxazole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

- Wu, B., et al. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Synlett, 2009(03), 500-504.

-

PubChem. Compound Summary for CID 53408326. National Center for Biotechnology Information. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]

- Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Research Journal of Pharmacy and Technology, 15(7), 3289-3299.

-

MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Available at: [Link]

- Al-Ostoot, F. H., et al. (2024). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.

-

National Institutes of Health. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe. Available at: [Link]

-

ResearchGate. Antimicrobial Evaluation and Docking Study of Some 2-Aryl-5-(Pyridin-3-Yl)-1,3,4-Oxadiazole Derivatives. Available at: [Link]

-

Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

- Mumtaz, S., et al. (2023). Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. Letters in Drug Design & Discovery, 20(10), 1-13.

- Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21(9), 956-968.

Sources

- 1. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Pyridin-3-YL-oxazole-2-carbaldehyde | C9H6N2O2 | CID 53408326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AU2022283883A1 - Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease - Google Patents [patents.google.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. rsc.org [rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation [mdpi.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde

Executive Summary

5-(Pyridin-3-yl)oxazole-2-carbaldehyde stands as a pivotal heterocyclic building block at the intersection of medicinal and synthetic chemistry. This guide provides a comprehensive technical overview of its core physicochemical properties, validated synthetic routes, and analytical characterization. We delve into the mechanistic rationale behind its synthesis, predict its spectroscopic signatures, and explore the reactivity of its key functional groups. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile synthon for the creation of novel and complex molecular architectures. By grounding our discussion in established chemical principles and citing authoritative sources, we aim to provide a trustworthy and practical resource for laboratory applications.

Introduction to a Privileged Scaffold

The Convergence of Pyridine and Oxazole Moieties in Drug Discovery

The pyridine ring is a ubiquitous scaffold in pharmaceutical science, prized for its ability to improve the aqueous solubility of drug candidates and its presence in numerous natural products and FDA-approved drugs.[1][2] Similarly, the oxazole ring is a five-membered heterocycle integral to many biologically active molecules, where it often serves as a stable, rigid linker or a key pharmacophore.[3][4] The fusion of these two "privileged" structures into a single molecule, 5-(Pyridin-3-yl)oxazole-2-carbaldehyde, creates a compound of significant interest.

5-(Pyridin-3-yl)oxazole-2-carbaldehyde: A Key Synthetic Intermediate

This molecule is particularly valuable due to the presence of a reactive aldehyde at the 2-position of the oxazole ring.[5] The aldehyde function serves as a versatile chemical handle, enabling a wide array of subsequent transformations. This makes the compound an ideal starting point for combinatorial library synthesis and the targeted development of more complex drug-like molecules.[6][7] Its structure combines the desirable physicochemical properties of the pyridine moiety with the synthetic flexibility afforded by the aldehyde group, all connected by a stable oxazole core.

Core Physicochemical Properties

The fundamental properties of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde are summarized below. These data are compiled from reliable chemical databases and supplier information.

| Property | Value | Source |

| IUPAC Name | 5-(pyridin-3-yl)oxazole-2-carbaldehyde | [8] |

| Synonyms | 5-(3-pyridinyl)-1,3-oxazole-2-carbaldehyde | [9] |

| CAS Number | 342601-37-0 | [9][10] |

| Molecular Formula | C₉H₆N₂O₂ | [8] |

| Molecular Weight | 174.16 g/mol | [9] |

| Physical Form | Off-white solid | [9] |

| Purity | ≥96% (typical commercial grade) | [9] |

| Predicted XLogP3 | 1.4 | [8] |

| Predicted H-Bond Donors | 0 | [8] |

| Predicted H-Bond Acceptors | 4 | [8] |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and moderately soluble in methanol and ethanol. Poor aqueous solubility is predicted, though it may increase in acidic conditions due to the protonation of the pyridine nitrogen.[11] | - |

Synthesis and Mechanistic Rationale

Recommended Synthetic Pathway: The Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a highly efficient and widely recognized method for constructing 5-substituted oxazoles.[12] This one-pot reaction proceeds under mild conditions and utilizes commercially available starting materials, making it an ideal choice for the synthesis of the title compound. The core transformation involves the reaction of an aldehyde, in this case, pyridine-3-carbaldehyde , with tosylmethyl isocyanide (TosMIC) .

Causality Behind Experimental Choices:

-

Starting Materials: Pyridine-3-carbaldehyde is selected as it directly provides the required pyridin-3-yl moiety at the 5-position of the oxazole.[13] TosMIC is the cornerstone of this reaction, serving as a C-N-C synthon that forms the oxazole ring.

-

Base: Potassium carbonate (K₂CO₃) is employed as a mild base. Its function is to deprotonate the acidic α-carbon of TosMIC, initiating the reaction sequence. A mild base is crucial to prevent side reactions associated with the sensitive aldehyde group.

-

Solvent: A polar aprotic solvent like methanol or a DME/methanol mixture is typically used to facilitate the dissolution of the reactants and intermediates.[12]

Step-by-Step Laboratory Protocol

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyridine-3-carbaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Add anhydrous methanol to dissolve the reactants, targeting a concentration of approximately 0.2 M.

-

To this stirring solution, add anhydrous potassium carbonate (K₂CO₃) (2.0 eq) portion-wise.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Resuspend the resulting residue in water and extract with an organic solvent such as ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization to afford 5-(Pyridin-3-yl)oxazole-2-carbaldehyde as an off-white solid.

Mechanistic Diagram

The following diagram illustrates the key steps in the Van Leusen oxazole synthesis.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following sections outline the predicted spectroscopic data based on analysis of structurally related compounds.[14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~9.90 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO), typically found far downfield.

-

δ ~9.00 ppm (d, 1H): Aromatic proton at the 2-position of the pyridine ring.

-

δ ~8.70 ppm (dd, 1H): Aromatic proton at the 6-position of the pyridine ring.

-

δ ~8.10 ppm (dt, 1H): Aromatic proton at the 4-position of the pyridine ring.

-

δ ~7.80 ppm (s, 1H): Proton at the 4-position of the oxazole ring.

-

δ ~7.45 ppm (dd, 1H): Aromatic proton at the 5-position of the pyridine ring.

-

-

¹³C-NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~185.0 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~155.0 - 160.0 ppm: Carbon atoms of the oxazole ring (C2 and C5).

-

δ ~150.0 ppm, ~148.0 ppm: Aromatic CH carbons of the pyridine ring (C2 and C6).

-

δ ~135.0 ppm: Aromatic CH carbon of the pyridine ring (C4).

-

δ ~125.0 - 130.0 ppm: Quaternary carbon of the pyridine ring (C3) and the oxazole CH (C4).

-

δ ~123.0 ppm: Aromatic CH carbon of the pyridine ring (C5).

-

Mass Spectrometry (MS)

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable.

-

Expected Molecular Ion: For ESI-MS in positive mode, a strong peak at m/z 175.05 [M+H]⁺ is expected.

-

Key Fragmentation Pathways: The fragmentation of oxazoles is well-documented.[17][18] A primary fragmentation pathway involves the cleavage of the oxazole ring.

Infrared (IR) Spectroscopy

-

~1690-1710 cm⁻¹: Strong, sharp peak corresponding to the C=O stretching vibration of the aromatic aldehyde.

-

~1580-1610 cm⁻¹: C=N stretching vibrations from both the pyridine and oxazole rings.

-

~1100-1200 cm⁻¹: C-O-C stretching of the oxazole ring.

-

~3030-3100 cm⁻¹: C-H stretching from the aromatic rings.

Chemical Reactivity and Synthetic Utility

The primary site of reactivity is the aldehyde group, which opens a gateway to a vast array of chemical derivatives.

Reactions at the Aldehyde Moiety

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary or tertiary amine derivatives. This is a cornerstone reaction in medicinal chemistry for library generation.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon chain extension.

-

Schiff Base Formation: Condensation with primary amines to form imines, which can act as ligands for metal complexes or be further reduced.[5]

-

Oxidation/Reduction: Oxidation to the corresponding carboxylic acid using agents like KMnO₄ or reduction to the primary alcohol with NaBH₄.

Reactivity of the Heterocyclic Core

The pyridine nitrogen is basic and can be protonated or alkylated. The oxazole ring is generally stable to many reaction conditions but can be susceptible to ring-opening under harsh acidic or basic conditions.[19]

Workflow for Synthetic Elaboration

The following diagram illustrates how 5-(pyridin-3-yl)oxazole-2-carbaldehyde serves as a central hub for generating diverse chemical scaffolds.

Applications in Medicinal Chemistry and Drug Discovery

Given its structure, 5-(pyridin-3-yl)oxazole-2-carbaldehyde is not typically an end-product but rather a high-value intermediate. Its utility lies in:

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment for screening, or it can be used to elaborate other fragment hits.

-

Scaffold for Library Synthesis: It is an ideal starting point for creating large, diverse libraries of related compounds for high-throughput screening against various biological targets.[7]

-

Precursor to Bioactive Molecules: The pyridine and oxazole motifs are found in compounds with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[20][21][22] This compound provides a direct route to novel analogues in these therapeutic areas.

Conclusion

5-(Pyridin-3-yl)oxazole-2-carbaldehyde is a well-defined chemical entity with significant potential for synthetic and medicinal chemistry. Its robust and scalable synthesis via the Van Leusen reaction, combined with the versatile reactivity of its aldehyde functional group, makes it an invaluable tool for researchers. The physicochemical and spectroscopic properties detailed in this guide provide a solid foundation for its use in the laboratory, enabling the confident synthesis and characterization of novel derivatives for drug discovery and materials science applications.

References

-

PubChem. (n.d.). 5-Pyridin-3-YL-oxazole-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Shaabani, S., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1646. Available at: [Link]

-

PubChem. (n.d.). 5-(Pyridin-3-yl)furan-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Guerra, W., et al. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Molecules, 25(18), 4249. Available at: [Link]

-

African Rock Art. (n.d.). 38588-49-7 | 5-Pyridin-3-ylfuran-2-carbaldehyde. Retrieved from [Link]

-

Pappalardo, S., et al. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe for Selective and Ratiometric Detection of Zn(II). Chemosensors, 10(7), 263. Available at: [Link]

-

Reddy, G. V., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(12), 8530-8541. Available at: [Link]

-

Supporting Information for related isoxazole compounds. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Retrieved from [Link]

-

ResearchGate. (n.d.). Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles. Retrieved from [Link]

-

Gouda, M. A., et al. (2014). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 51(S1), 2119-2163. Available at: [Link]

-

Ghozlan, S. A. S., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molbank, 2022(1), M1340. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[8][12][14]triazole-3-carboxylic acid ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]

-

Hati, S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181. Available at: [Link]

-

Wikipedia. (n.d.). Pyridine-3-carbaldehyde. Retrieved from [Link]

-

MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4983. Available at: [Link]

-

Rojas-Guzmán, M., et al. (2021). Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. ChemistryOpen, 10(12), 1251-1259. Available at: [Link]

-

MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6994. Available at: [Link]

-

Lee, C., & Movassaghi, M. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457-5460. Available at: [Link]

-

Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Retrieved from [Link]-4%2C-Al-Juboori/854f3b17789182352f754b2d3989c677864f1418)

-

ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

-

PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. Available at: [Link]

-

PubChem. (n.d.). 5-(2-Fluorophenyl)-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (1987). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 30(1), 111-118. Available at: [Link]

-

Taylor & Francis Online. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Polycyclic Aromatic Compounds. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 5-Pyridin-3-YL-oxazole-2-carbaldehyde | C9H6N2O2 | CID 53408326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Pyridin-3-yl-oxazole-2-carbaldehyde | 342601-37-0 [sigmaaldrich.com]

- 10. jwpharmlab.com [jwpharmlab.com]

- 11. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Electron Ionization Mass Spectrometric Study of Some Substituted 1,3-oxazoles [repositorio.ulisboa.pt]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

Structural Elucidation and Analysis of 5-(Pyridin-3-yl)oxazole-2-carbaldehyde

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Analytical Imperative in Heterocyclic Chemistry

The confluence of pyridine and oxazole rings within a single molecular scaffold represents a privileged structure in modern medicinal chemistry. Pyridine derivatives are ubiquitous in pharmaceuticals, valued for their ability to improve solubility and engage in key biological interactions.[1] Similarly, the oxazole ring is a versatile pharmacophore found in numerous therapeutic agents, contributing to their biological activity.[2][3][4] The title compound, 5-(pyridin-3-yl)oxazole-2-carbaldehyde, combines these two critical heterocycles with a reactive carbaldehyde functional group, making it a valuable building block for the synthesis of novel chemical entities.

The Strategic Workflow for Structural Confirmation

The analytical journey begins with the lowest resolution, highest-level information (molecular mass) and progressively moves to higher resolution techniques that define the intricate details of atomic connectivity and spatial arrangement. This systematic approach ensures efficiency and minimizes ambiguity.

Mass Spectrometry: Confirming the Elemental Composition

Expertise & Experience: The first and most crucial question is: "Did we make a molecule of the correct mass?" High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this, providing a mass measurement with enough precision to confirm the elemental formula. We choose Electrospray Ionization (ESI) as it is a soft ionization technique, ideal for preserving the molecular ion of polar heterocyclic compounds.

Expected Results: The molecular formula for 5-(pyridin-3-yl)oxazole-2-carbaldehyde is C₉H₆N₂O₂ . The calculated monoisotopic mass is 174.0429 g/mol . The HRMS experiment should yield a molecular ion peak [M+H]⁺ at m/z 175.0502. The observation of this ion within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed formula.

Fragmentation analysis further supports the structure. The electron-donating and withdrawing characteristics of the rings and substituents dictate cleavage points.[5]

Table 1: Predicted HRMS Data for C₉H₆N₂O₂

| Ion Species | Calculated m/z | Fragment Lost | Notes |

|---|---|---|---|

| [M+H]⁺ | 175.0502 | - | Molecular Ion (protonated) |

| [M-CHO]⁺ | 146.0502 | CHO | Loss of the aldehyde group |

| [C₅H₄N]⁺ | 78.0344 | C₄H₂NO₂ | Pyridyl cation fragment |

| [C₃H₂NO]⁺ | 68.0136 | C₆H₄N | Oxazole ring fragment |

Trustworthiness - A Self-Validating Protocol for HRMS Analysis:

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid ensures efficient protonation for ESI in positive ion mode.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately before the run to ensure mass accuracy.

-

Data Acquisition: Introduce the sample via direct infusion or LC inlet. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis:

-

Identify the peak corresponding to the calculated m/z for [M+H]⁺.

-

Verify the mass error is below 5 ppm.

-

Confirm that the isotopic distribution pattern matches the theoretical pattern for C₉H₆N₂O₂.

-

Analyze tandem MS (MS/MS) data to match observed fragments with predicted fragments from Table 1.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: While MS confirms the formula, IR spectroscopy provides rapid, non-destructive confirmation of the key functional groups. For this molecule, the aldehyde is the most diagnostically significant feature. Its C=O and C-H stretching vibrations have highly characteristic frequencies. Conjugation of the aldehyde to the oxazole ring is expected to lower the C=O stretching frequency compared to a simple aliphatic aldehyde.[6][7]

Expected Results: The IR spectrum will be dominated by absorptions from the aldehyde and the aromatic rings.

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Weak to Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aldehyde C=O | Stretch (Conjugated) | ~1705 - 1715 | Strong, Sharp |

| Aromatic C=C / C=N | Ring Stretch | 1400 - 1600 | Medium to Strong (multiple bands) |

| C-O-C | Stretch (in oxazole ring) | 1050 - 1250 | Medium to Strong |

Trustworthiness - A Self-Validating Protocol for ATR-IR Spectroscopy:

-

Background Scan: With a clean Attenuated Total Reflectance (ATR) crystal, perform a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the spectrum, typically co-adding 16 or 32 scans to improve the signal-to-noise ratio, over a range of 4000-600 cm⁻¹.

-

Analysis:

-

Confirm the presence of a strong, sharp peak around 1710 cm⁻¹, characteristic of a conjugated aldehyde.[7][8]

-

Identify the two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. The 2720 cm⁻¹ peak is particularly diagnostic for aldehydes.[9]

-

Observe the complex fingerprint region (1400-1600 cm⁻¹) for multiple peaks indicative of the aromatic systems.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: NMR is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. ¹H NMR reveals the number and environment of protons, while ¹³C NMR maps the carbon skeleton. For a molecule with interconnected ring systems like this, 2D NMR experiments (COSY, HSQC, and especially HMBC) are not optional; they are essential for unambiguously assigning signals and proving the connectivity between the pyridine ring, the oxazole ring, and the aldehyde.

¹H NMR Spectroscopy

Expected Results: The spectrum will show distinct signals for the aldehyde proton, the lone oxazole proton, and the four protons of the 3-substituted pyridine ring.

Table 3: Predicted ¹H NMR Data (in CDCl₃, ~400 MHz)

| Proton Label | Multiplicity | Approx. Chemical Shift (δ, ppm) | Key Couplings (J, Hz) |

|---|---|---|---|

| H-aldehyde | singlet (s) | 9.8 - 10.2 | - |

| H2' (Py) | doublet (d) or singlet (s) | ~9.0 | small J (meta) |

| H6' (Py) | doublet of doublets (dd) | ~8.8 | J(ortho) ≈ 5, J(meta) ≈ 2 |

| H4' (Py) | doublet of triplets (dt) | ~8.0 | J(ortho) ≈ 8, J(meta) ≈ 2 |

| H5' (Py) | doublet of doublets (dd) | ~7.5 | J(ortho) ≈ 8, J(ortho) ≈ 5 |

| H4 (Ox) | singlet (s) | ~7.9 | - |

¹³C NMR Spectroscopy

Expected Results: The carbon spectrum will show 9 distinct signals, with the aldehyde carbonyl being the most downfield. Chemical shifts for oxazole carbons are well-documented.[10]

Table 4: Predicted ¹³C NMR Data (in CDCl₃, ~100 MHz)

| Carbon Label | Approx. Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-aldehyde | 185 - 190 | Aldehyde Carbonyl |

| C2 (Ox) | 155 - 160 | Carbon bearing the aldehyde |

| C5 (Ox) | 150 - 155 | Carbon attached to pyridine |

| C2' / C6' (Py) | 148 - 152 | Deshielded by Nitrogen |

| C4 (Ox) | 125 - 130 | CH in oxazole ring |

| C4' (Py) | 134 - 138 | CH in pyridine ring |

| C3' (Py) | 128 - 132 | Quaternary C attached to oxazole |

| C5' (Py) | 123 - 126 | CH in pyridine ring |

2D NMR for Unambiguous Connectivity

Expertise & Experience: While the 1D spectra provide strong evidence, only 2D correlations can definitively prove the link between the fragments. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing us to "walk" across the molecule and connect the pieces.

Trustworthiness - A Self-Validating Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a high-quality NMR tube.

-

1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

-

2D Spectra Acquisition:

-

COSY: Run a Correlation Spectroscopy experiment to establish proton-proton couplings, which is essential for assigning the protons within the pyridine ring.

-

HSQC: Run a Heteronuclear Single Quantum Coherence experiment to correlate each proton directly to the carbon it is attached to.

-

HMBC: Run the Heteronuclear Multiple Bond Correlation experiment. This is the cornerstone of the proof. Look for the following key correlations (see Figure 2):

-

Aldehyde H to C2(oxazole): Confirms the aldehyde is at position 2 of the oxazole.

-

H4(oxazole) to C2(oxazole) and C5(oxazole): Orients the oxazole ring.

-

H2'(pyridine) and/or H4'(pyridine) to C5(oxazole): This is the most critical correlation, as it definitively proves the connection between the pyridine and oxazole rings at the correct positions.

-

-

Final Validation: Single Crystal X-Ray Crystallography

For novel compounds that are foundational to a research program or intended for patenting, X-ray crystallography provides the ultimate, irrefutable proof of structure.

Expertise & Experience: This technique is contingent on the ability to grow a high-quality single crystal. If successful, it provides a 3D model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[11][12][13]

Protocol Outline:

-

Crystal Growth: Systematically screen solvents (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion) to obtain diffraction-quality single crystals.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding an atomic model of the molecule. The result would confirm the dihedral angle between the pyridine and oxazole rings.

Conclusion

References

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

-

5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. Available from: [Link]

-

NMR Spectroscopic Data for Compounds 1−4. ResearchGate. Available from: [Link]

-

MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. Available from: [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]

-

IR: aldehydes. University of Calgary. Available from: [Link]

-

Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Science Publishing. Available from: [Link]

-

Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Preprints.org. Available from: [Link]

-

The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Available from: [Link]

-

Synthesis and Antioxidant Properties of New Oxazole-5(4H)-one Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate. Available from: [Link]

-

Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study. ResearchGate. Available from: [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available from: [Link]

-

Synthesis, Structural Elucidation and Anti Microbial Screening of N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl) -. Worldwidejournals.com. Available from: [Link]

-

Diazocarbonyl and Related Compounds in the Synthesis of Azoles. MDPI. Available from: [Link]

-

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. International Union of Crystallography. Available from: [Link]

-

Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a). ResearchGate. Available from: [Link]

-

Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available from: [Link]

-

Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. MDPI. Available from: [Link]

-

Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones. University of Texas at Austin. Available from: [Link]

-

2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide. National Center for Biotechnology Information. Available from: [Link]/PMC2983226/)

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. 2-(2-Chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

Abstract

This technical guide provides a detailed analysis of the anticipated spectroscopic characteristics of 5-Pyridin-3-YL-oxazole-2-carbaldehyde (CAS: 342601-37-0; Molecular Formula: C₉H₆N₂O₂). While comprehensive experimental data for this specific molecule is not widely published, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret its spectral profile. By dissecting the molecule into its constituent functional groups—a pyridine ring, an oxazole ring, and a carbaldehyde—we can forecast the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns that define its unique spectroscopic signature. This guide is intended for researchers in medicinal chemistry and drug development, offering a robust framework for the identification and structural elucidation of this and related heterocyclic compounds.

Introduction and Molecular Structure

5-Pyridin-3-YL-oxazole-2-carbaldehyde is a heterocyclic compound featuring a pyridine ring linked at its 3-position to the 5-position of an oxazole ring, which is further substituted with a carbaldehyde group at the 2-position. This molecular architecture is of significant interest in medicinal chemistry, as both pyridine and oxazole moieties are prevalent scaffolds in a wide range of biologically active compounds.[1] The aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration.

Accurate structural confirmation is the bedrock of chemical research and development. A multi-technique spectroscopic approach is essential for unambiguous characterization. This guide outlines the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, providing a comprehensive analytical fingerprint for this molecule.

Diagram 1: Molecular Structure and Atom Numbering

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the oxazole proton, and the four protons of the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the oxazole ring, and the aldehyde group.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

|---|---|---|---|---|---|

| H-aldehyde | 9.9 - 10.1 | Singlet (s) | - | 1H | Aldehyde protons are highly deshielded and typically appear as singlets.[2] |

| H2' (Py) | 9.0 - 9.2 | Doublet (d) or Singlet (s) | J ≈ 2.0 | 1H | Highly deshielded due to proximity to pyridine nitrogen and the oxazole linker. |

| H6' (Py) | 8.7 - 8.9 | Doublet (d) | J ≈ 4.5-5.0 | 1H | Ortho to pyridine nitrogen, showing characteristic ortho coupling.[2] |

| H4' (Py) | 8.2 - 8.4 | Doublet of Triplets (dt) | J ≈ 8.0, 2.0 | 1H | Meta to pyridine nitrogen, deshielded by the ring current and showing long-range coupling. |

| H4 (Oxazole) | 8.0 - 8.2 | Singlet (s) | - | 1H | Protons on electron-deficient oxazole rings appear at high chemical shifts. |

| H5' (Py) | 7.6 - 7.8 | Doublet of Doublets (dd) | J ≈ 8.0, 5.0 | 1H | Experiences coupling from both H4' and H6'.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide critical information about the carbon skeleton. The aldehyde carbonyl carbon is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Data (126 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-aldehyde | 180 - 185 | Aldehyde carbonyl carbons are highly deshielded.[2] |

| C2 (Oxazole) | 158 - 162 | Carbon attached to two heteroatoms (O, N) and the aldehyde group. |

| C5 (Oxazole) | 150 - 154 | Carbon of the oxazole ring attached to the pyridine ring. |

| C2' (Py) | 151 - 154 | Deshielded by adjacent nitrogen and the oxazole substituent. |

| C6' (Py) | 147 - 150 | Alpha to the pyridine nitrogen.[2] |

| C4' (Py) | 135 - 138 | Deshielded carbon in the pyridine ring. |

| C4 (Oxazole) | 130 - 134 | The sole C-H carbon on the oxazole ring. |

| C3' (Py) | 125 - 128 | Quaternary carbon linking the two heterocyclic rings. |

| C5' (Py) | 123 - 126 | Shielded relative to other pyridine carbons but coupled to adjacent protons.[2] |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

Diagram 2: NMR Experimental Workflow

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis : Accelerate the resulting ions into a mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the molecular structure.

Conclusion

This guide provides a predictive but scientifically grounded overview of the key spectroscopic data for 5-Pyridin-3-YL-oxazole-2-carbaldehyde. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a powerful and complementary set of tools for its unambiguous structural elucidation. The predicted data tables, protocols, and diagrams herein serve as a comprehensive reference for researchers working on the synthesis and characterization of this and structurally related heterocyclic molecules, ensuring scientific integrity and facilitating further investigation in the field of drug discovery.

References

-

MDPI. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]

-

ResearchGate. (n.d.). The carbon-13 and proton NMR chemical shift spectra of the compound. Available at: [Link]

-

NIH National Library of Medicine. (2025). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Available at: [Link]

-

Semantic Scholar. (1980). MASS SPECTROMETRY OF OXAZOLES. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Available at: [Link]

-

SciELO. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

-

ChemRxiv. (2025). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]

-

ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Available at: [Link]

-

Vandana Publications. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

ResearchGate. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies. Available at: [Link]

-

MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Available at: [Link]

-

Russian Chemical Bulletin. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Available at: [Link]

-

Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

-

Hindawi. (2009). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidine). Available at: [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

-

NIH National Library of Medicine. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available at: [Link]

-

Zenodo. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

- 1. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]

Navigating the Physicochemical Landscape of 5-Pyridin-3-YL-oxazole-2-carbaldehyde: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, a heterocyclic compound of interest in pharmaceutical research. While specific experimental data for this exact molecule is not extensively available in public literature[1], this document, authored from the perspective of a Senior Application Scientist, outlines the foundational principles and detailed experimental protocols necessary for its thorough investigation. By leveraging established methodologies and understanding the physicochemical properties of its constituent pyridine, oxazole, and aromatic aldehyde moieties, researchers can effectively predict and determine its behavior in various solvent systems and under diverse stress conditions. This guide emphasizes a proactive, experimentally-driven approach to generating the critical data required for advancing drug discovery and development programs.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a promising therapeutic candidate from a laboratory curiosity to a clinical reality is paved with a series of critical physicochemical hurdles. Among the most fundamental of these are solubility and stability. For a molecule like 5-Pyridin-3-YL-oxazole-2-carbaldehyde, a thorough understanding of these parameters is not merely an academic exercise but a prerequisite for any meaningful preclinical and clinical development.

Solubility dictates the bioavailability of an orally administered drug and influences the feasibility of parenteral formulations. Poor solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased inter-patient variability.

Stability , the ability of a compound to resist chemical degradation, is paramount for ensuring patient safety, maintaining therapeutic potency, and defining a viable shelf-life. Degradation can lead to a loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic impurities.

Given the presence of a reactive aldehyde group and two nitrogen-containing heterocyclic rings, 5-Pyridin-3-YL-oxazole-2-carbaldehyde presents a unique set of challenges and considerations that this guide will systematically address.

Theoretical Considerations: Predicting the Behavior of 5-Pyridin-3-YL-oxazole-2-carbaldehyde

A logical starting point for our investigation is a theoretical assessment of the molecule's structural components to anticipate its solubility and stability characteristics.

Solubility Profile: A Tale of Two Rings and a Polar Functional Group

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[2]

-

The Pyridine Moiety: Pyridine itself is a polar, basic compound that is miscible with water and a wide range of organic solvents, from polar to nonpolar.[3][4][5][6] Its ability to act as a hydrogen bond acceptor enhances its solubility in protic solvents.

-

The Oxazole Moiety: Oxazole is also a polar, weakly basic heterocyclic compound.[7][8] It is generally soluble in polar solvents like alcohols and has limited solubility in water and non-polar solvents.[7][9][10]

-

The Carbaldehyde Group: The aldehyde functional group is polar and can participate in hydrogen bonding, which would be expected to contribute to solubility in polar solvents.

Integrated Prediction: The combination of these three components suggests that 5-Pyridin-3-YL-oxazole-2-carbaldehyde will likely exhibit moderate to good solubility in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Its solubility in water is expected to be limited but may be enhanced at lower pH due to the protonation of the basic pyridine nitrogen. Solubility in non-polar solvents like hexane is predicted to be low.

Stability Profile: The Inherent Reactivity of the Aldehyde

The aldehyde functional group is the most probable site of chemical instability in 5-Pyridin-3-YL-oxazole-2-carbaldehyde.

-

Oxidation: Aldehydes are notoriously susceptible to oxidation, readily converting to the corresponding carboxylic acid.[11][12] This process can be initiated by atmospheric oxygen (autoxidation) and accelerated by heat, light, and the presence of metal ions. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to resonance stabilization.[13]

-

Reactions with Nucleophiles: The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for nucleophiles.[14] In protic solvents, particularly water and alcohols, this can lead to the formation of unstable hydrates and hemiacetals, respectively.[12]

-

Photostability: The extended conjugated system of the molecule may render it susceptible to degradation upon exposure to light.

-

pH-Dependent Stability: The pyridine and oxazole rings may influence the molecule's stability at different pH values. While generally stable, extreme pH conditions can catalyze degradation pathways.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential.

Recommended Solvents for Screening

A diverse panel of solvents should be employed to establish a comprehensive solubility profile.

| Solvent Class | Examples | Rationale |

| Protic | Water, Ethanol, Methanol, Isopropanol | Relevant for aqueous formulations and common processing steps. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | High solubilizing power for a wide range of compounds. |

| Aprotic Non-Polar | Hexane, Toluene | Establishes the lower end of the solubility spectrum. |

| Ethereal | Dioxane, Tetrahydrofuran (THF) | Intermediate polarity solvents. |

| Chlorinated | Dichloromethane (DCM) | Common solvent in organic synthesis. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[15]

Step-by-Step Methodology:

-

Preparation: Add an excess amount of 5-Pyridin-3-YL-oxazole-2-carbaldehyde to a known volume of the selected solvent in a sealed, clear container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle or centrifuge to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Diagram: Experimental Workflow for Solubility Determination

Caption: A typical workflow for the experimental determination of solubility.

Experimental Investigation of Stability

A comprehensive stability assessment involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and establish its intrinsic stability.[16][17] Forced degradation studies are a cornerstone of this process.[17][18]

Forced Degradation Studies: Unveiling Potential Liabilities

Forced degradation studies, also known as stress testing, intentionally degrade the compound to an appropriate extent to identify likely degradation products and validate the stability-indicating power of analytical methods.[17][19]

Recommended Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solid and solution state at elevated temperatures (e.g., 70-80 °C).[20]

-

Photostability: Exposure to light according to ICH Q1B guidelines.

Analytical Methodology: The Power of Stability-Indicating HPLC

A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products.[21][22] Reversed-phase HPLC (RP-HPLC) with UV detection is the workhorse for this application.[23][24]

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The ability to resolve the main peak from all degradation products and any matrix components.

-

Accuracy and Precision: Ensuring the reliability of quantitative measurements.

-

Linearity: Demonstrating a direct relationship between detector response and concentration.

-

Sensitivity: The ability to detect and quantify degradation products at low levels.

Diagram: Forced Degradation and Analysis Workflow

Caption: Workflow for forced degradation studies and subsequent analysis.

Potential Degradation Pathways

Based on the structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, several degradation pathways can be hypothesized.

Diagram: Potential Degradation Pathways

Caption: Hypothesized degradation pathways for the target compound.

Conclusion and Recommendations

A thorough understanding of the solubility and stability of 5-Pyridin-3-YL-oxazole-2-carbaldehyde is a non-negotiable prerequisite for its successful development as a pharmaceutical agent. While theoretical considerations based on its constituent moieties provide a solid foundation for predicting its behavior, a rigorous experimental investigation is imperative.

This guide recommends a systematic approach, beginning with a comprehensive solubility screen across a range of pharmaceutically relevant solvents, followed by a robust forced degradation study to elucidate its intrinsic stability and potential degradation pathways. The use of a validated, stability-indicating HPLC method is central to obtaining reliable and actionable data.

By diligently following the principles and protocols outlined herein, researchers can generate a comprehensive physicochemical profile of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, enabling informed decisions in formulation development, analytical method design, and the overall progression of this promising compound through the drug development pipeline.

References

- A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. (n.d.).

- Pyridine - Solubility of Things. (n.d.).

- Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International.

-

How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate. Retrieved from [Link]

- Navigating the Solubility Landscape of 4-Propyl-1,3-Oxazole in Organic Solvents: A Technical Guide. (n.d.). Benchchem.

- Stability Studies and Testing of Pharmaceuticals: An Overview. (2020). LCGC International.

- Analytical Techniques In Stability Testing. (2025). Separation Science.

-

How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. Retrieved from [Link]

- Oxazole - Solubility of Things. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

HPLC in Pharmaceutical Applications and Pharmaceutical Industry. (2025). Lab Manager. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Why does aromatic aldehyde stay at last? (2025). Filo. Retrieved from [Link]

-

Pyridine – High-Purity Solvent. (n.d.). Consolidated Chemical. Retrieved from [Link]

-

Pyridine. (n.d.). chemeurope.com. Retrieved from [Link]

-

5-Pyridin-3-YL-oxazole-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Oxazole. (n.d.). Grokipedia. Retrieved from [Link]

-

Mutual solubility of water and pyridine derivatives. (n.d.). ACS Publications. Retrieved from [Link]

-

Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved from [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Retrieved from [Link]

-

FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

-

Forced Degradation Studies. (2016). MedCrave online. Retrieved from [Link]

-

Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (2025). ResearchGate. Retrieved from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). MDPI. Retrieved from [Link]

-

What is stability of aldehyde and ketone? (2016). Quora. Retrieved from [Link]

-

Aldehyde. (n.d.). Wikipedia. Retrieved from [Link]

-

Aromatic Aldehydes and Ketones - Preparation and Properties. (2022). Online Chemistry notes. Retrieved from [Link]

-

General metabolic pathway for degradation of nitrogen heterocyclic compounds by M. aurum MO1. (n.d.). ResearchGate. Retrieved from [Link]

-

5-Methyl-1,2-oxazole-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed. Retrieved from [Link]

-

Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Chemical Properties of 2-Pyridinecarboxaldehyde (CAS 1121-60-4). (n.d.). Cheméo. Retrieved from [Link]

-

Toxicity change patterns and its mechanism during the degradation of nitrogen-heterocyclic compounds by O(3)/UV. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. 5-Pyridin-3-YL-oxazole-2-carbaldehyde | C9H6N2O2 | CID 53408326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. consolidated-chemical.com [consolidated-chemical.com]

- 6. Pyridine [chemeurope.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. grokipedia.com [grokipedia.com]

- 9. Oxazole | 288-42-6 [chemicalbook.com]

- 10. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Aldehyde - Wikipedia [en.wikipedia.org]

- 13. Why does aromatic aldehyde stay at last? | Filo [askfilo.com]

- 14. quora.com [quora.com]

- 15. m.youtube.com [m.youtube.com]

- 16. nelsonlabs.com [nelsonlabs.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. biopharminternational.com [biopharminternational.com]

- 20. pharmatutor.org [pharmatutor.org]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. ijpsjournal.com [ijpsjournal.com]

- 24. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Pyridinyl-Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular framework is a proven strategy for the discovery of novel therapeutic agents with enhanced biological activity and optimized pharmacokinetic profiles.[1] Among these, the pyridinyl-oxazole scaffold has garnered significant attention from researchers worldwide. This hybrid structure combines the features of pyridine, a six-membered nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs, and oxazole, a five-membered ring with one nitrogen and one oxygen atom, which is a key component of many biologically active natural products.[2][3] The unique electronic properties and structural diversity of the pyridinyl-oxazole core allow for fine-tuning of molecular attributes such as solubility, metabolic stability, and target binding affinity, making it a privileged scaffold in the design of novel drug candidates.[1][4] This technical guide provides a comprehensive review of the literature on pyridinyl-oxazole derivatives, focusing on their synthesis, diverse biological activities, and structure-activity relationships, with the aim of equipping researchers and drug development professionals with the knowledge to leverage this promising chemical entity in their own discovery programs.

Synthetic Strategies: Constructing the Pyridinyl-Oxazole Core

The synthesis of pyridinyl-oxazole derivatives can be achieved through various synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A common and effective approach involves the cyclization of a 2-acylamino-ketone, a method known as the Robinson-Gabriel synthesis.[5] Another widely employed strategy is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) to construct the oxazole ring.[6]

A representative synthetic scheme for preparing pyridinyl-oxazole derivatives is the reaction of a pyridine carboxaldehyde with TosMIC in the presence of a base like potassium carbonate. This reaction proceeds via a [3+2] cycloaddition to form the oxazole ring.[7]

Caption: Van Leusen synthesis of pyridinyl-oxazole derivatives.

Experimental Protocol: Van Leusen Oxazole Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a 5-substituted pyridinyl-oxazole derivative via the Van Leusen reaction:

-

To a solution of the corresponding pyridine carboxaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Add potassium carbonate (K2CO3) (2.0 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired pyridinyl-oxazole derivative.[6]

Biological Activities: A Spectrum of Therapeutic Potential

Pyridinyl-oxazole derivatives have demonstrated a wide array of biological activities, with the most prominent being their anticancer and antimicrobial properties.[4][8][9] This section will delve into the specific therapeutic applications of these compounds, supported by quantitative data and mechanistic insights.

Anticancer Activity

The pyridinyl-oxazole scaffold has emerged as a promising framework for the development of novel anticancer agents.[8][10] These compounds have been shown to exhibit cytotoxicity against a variety of human cancer cell lines, often with IC50 values in the nanomolar to low micromolar range.[1][10]

One notable study reported a series of pyridine-based 1,3,4-oxadiazole derivatives (a related scaffold) where a compound with a 3,5-dichloro substitution on a connected phenyl ring showed an IC50 of 6.99 ± 3.15 μM against A549 lung cancer cells.[1] Molecular docking studies suggested that these compounds bind to and inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1] Other research has highlighted that oxazole derivatives can induce apoptosis in cancer cells by inhibiting targets such as STAT3 and tubulin.[8][10]